

Spectroscopic data for 3-Bromopyridine-2,6-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromopyridine-2,6-diamine

Cat. No.: B181914

[Get Quote](#)

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for **3-Bromopyridine-2,6-diamine** (CAS No: 54903-86-5).^[1] As a key intermediate in pharmaceutical and materials science, a thorough understanding of its structural and electronic properties is paramount. This document consolidates predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and comparative analysis with structurally related pyridine derivatives. Standardized protocols for data acquisition are also detailed to ensure reproducibility. This guide is intended for researchers, chemists, and quality control professionals who require a robust spectroscopic baseline for the identification and characterization of this compound.

Introduction: The Significance of 3-Bromopyridine-2,6-diamine

3-Bromopyridine-2,6-diamine is a substituted pyridine derivative featuring two electron-donating amino groups and one electron-withdrawing bromine atom. This unique electronic arrangement makes it a valuable building block in the synthesis of complex heterocyclic systems, particularly in the development of novel pharmaceutical agents and functional materials.

The precise placement of these functional groups dictates the molecule's reactivity, binding affinities, and overall utility. Therefore, unambiguous structural confirmation is a critical first step in any research and development workflow. Spectroscopic analysis provides a non-destructive and highly informative method to achieve this confirmation. This guide elucidates the expected spectral signatures that collectively form a unique fingerprint for this molecule.

Molecular Structure and Key Features

A clear visualization of the molecular structure is essential for interpreting spectroscopic data. The diagram below illustrates the numbering convention and key structural aspects of **3-Bromopyridine-2,6-diamine**.

Caption: Molecular structure of **3-Bromopyridine-2,6-diamine**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For **3-Bromopyridine-2,6-diamine**, we expect signals from the two aromatic protons and the four protons of the two amino groups.

Predicted ^1H NMR Data

The spectrum is predicted to be relatively simple due to the molecule's symmetry. The two amino groups are expected to create a plane of near-symmetry, influencing the chemical shifts of the aromatic protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-NH ₂ (C2 & C6)	4.5 - 5.5	Broad Singlet (br s)	N/A	4H
H4	5.8 - 6.2	Doublet (d)	JH4-H5 = 8.0 - 9.0	1H
H5	7.0 - 7.4	Doublet (d)	JH4-H5 = 8.0 - 9.0	1H

Interpretation and Rationale

- NH₂ Protons: The amino protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Their chemical shift can be highly dependent on the solvent and concentration. The strong electron-donating nature of the amino groups shields the pyridine ring.
- Aromatic Protons (H4 & H5):
 - H4: This proton is ortho to one amino group (C6-NH₂) and meta to another (C2-NH₂) and the bromine atom. The cumulative electron-donating effect of the amino groups will cause significant shielding, shifting this proton upfield to an estimated range of 5.8 - 6.2 ppm.
 - H5: This proton is ortho to the bromine atom, which has a deshielding effect, and meta to the amino groups. The deshielding from the adjacent bromine is expected to be the dominant factor, placing its signal further downfield compared to H4.
 - Coupling: H4 and H5 are adjacent on the aromatic ring and will exhibit ortho-coupling, resulting in two distinct doublets with a coupling constant (J) of approximately 8-9 Hz.

Standard ¹H NMR Acquisition Protocol

- Sample Preparation: Dissolve 5-10 mg of **3-Bromopyridine-2,6-diamine** in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

- Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).[2]
 - Number of Scans: 16-64 scans to achieve adequate signal-to-noise.[2]
 - Relaxation Delay (d1): 1-2 seconds.[2]
 - Spectral Width: Typically -2 to 12 ppm.[2]
 - Temperature: 298 K.[2]
- Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Key Rationale
C3	90 - 100	Attached to Bromine (C-Br)
C5	105 - 115	Shielded by adjacent amino group
C4	138 - 145	Deshielded relative to C5
C2, C6	155 - 165	Attached to Amino groups (C-N)

Interpretation and Rationale

The chemical shifts are predicted based on established substituent effects in pyridine rings.[\[3\]](#)

- C2 & C6: These carbons are directly attached to the highly electron-donating amino groups, causing them to be significantly deshielded and appear furthest downfield. They are expected to have very similar chemical shifts.
- C3: The carbon atom bearing the bromine (C3) will be found at a relatively upfield position for a carbon attached to a halogen in an aromatic system, due to the strong shielding effects of the adjacent amino groups.
- C5 & C4: C5 is adjacent to an amino group and will be more shielded (further upfield) than C4. C4 is primarily influenced by its position relative to the nitrogen atom and the two amino groups. Quaternary carbons, like C2, C3, and C6, often show lower intensity peaks compared to carbons with attached protons (C4, C5).[\[4\]](#)

Caption: Predicted ^{13}C NMR chemical shift regions for **3-Bromopyridine-2,6-diamine**.

Standard ^{13}C NMR Acquisition Protocol

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
- Instrument Setup: Use a standard 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[\[2\]](#)
 - Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .[\[2\]](#)
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width: 0 to 200 ppm.

- Processing: Apply Fourier transform with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. It is particularly useful for identifying the presence of N-H and C=N bonds.

Predicted IR Absorption Bands

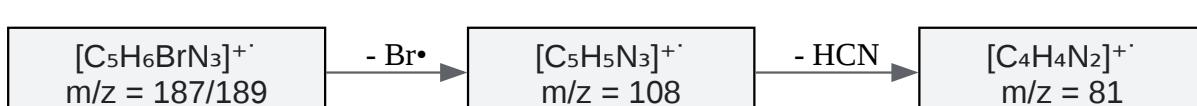
Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Strong, two bands
3200 - 3000	Aromatic C-H Stretch	Medium
1640 - 1580	N-H Bend (Scissoring) / C=C & C=N Ring Stretch	Strong
1550 - 1450	C=C & C=N Ring Stretch	Medium-Strong
1300 - 1200	C-N Stretch	Medium
800 - 700	C-H Out-of-plane Bend	Strong
600 - 500	C-Br Stretch	Medium

Interpretation and Rationale

- N-H Stretching: The most prominent feature will be the N-H stretching bands of the primary amine groups. Two distinct bands are expected: one for the asymmetric stretch and one for the symmetric stretch.^[5]
- Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1640-1450 cm⁻¹ region. These are often complex and coupled with the N-H bending vibration.
- C-Br Stretch: The carbon-bromine stretch is expected in the fingerprint region at lower wavenumbers.

Standard IR Spectroscopy Protocol (ATR)

- Sample Preparation: Place a small amount of the solid **3-Bromopyridine-2,6-diamine** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Use a standard FTIR spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Apply the sample and lower the pressure arm to ensure good contact.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added for a good quality spectrum.
- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum Data

- Molecular Formula: $\text{C}_5\text{H}_6\text{BrN}_3$
- Molecular Weight: 188.03 g/mol (using most common isotopes ^{12}C , ^1H , ^{79}Br , ^{14}N).[\[1\]](#)
- Predicted Molecular Ion (M^+): A prominent cluster of peaks will be observed due to the isotopic distribution of bromine.
 - $\text{m/z} \approx 187$: Corresponding to the molecule containing the ^{79}Br isotope.
 - $\text{m/z} \approx 189$: Corresponding to the molecule containing the ^{81}Br isotope.

- Isotopic Pattern: The relative abundance of ^{79}Br and ^{81}Br is approximately 1:1. Therefore, the M^+ and $\text{M}+2$ peaks (at m/z 187 and 189) will have nearly equal intensity, which is a definitive signature for a monobrominated compound.[6]
- Key Fragments (Predicted):
 - $\text{m/z} \approx 108 [\text{M-Br}]^+$: Loss of the bromine radical.
 - $\text{m/z} \approx 81 [\text{M-Br-HCN}]^+$: Subsequent loss of hydrogen cyanide from the pyridine ring.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. m.youtube.com [m.youtube.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Benzenamine, 3-bromo- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic data for 3-Bromopyridine-2,6-diamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181914#spectroscopic-data-for-3-bromopyridine-2-6-diamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com